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molecular formula C6H5ClN4 B1595671 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-39-4

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1595671
M. Wt: 168.58 g/mol
InChI Key: LQPOWKWRTDHADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526890

Procedure details

13.4 Grams (0.0845 mole) of 3-chloro-4-methyl-6-hydrazinopyridazine are dissolved in 100 milliliters of aqueous 88 percent formic acid. The mixture is heated at the boiling temperature under reflux for 2 hours. The mixture is evaporated under reduced pressure and the 7-methyl-6-chloro-s-triazolo[4,3-b]pyridazine intermediate product is obtained as a residue. The residue is triturated with diethyl ether, and found to melt at a temperature of 157.5°-158° C.
Quantity
0.0845 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:9][NH2:10])=[CH:6][C:7]=1[CH3:8].[CH:11](O)=O>>[CH3:8][C:7]1[C:2]([Cl:1])=[N:3][N:4]2[CH:11]=[N:10][N:9]=[C:5]2[CH:6]=1

Inputs

Step One
Name
Quantity
0.0845 mol
Type
reactant
Smiles
ClC=1N=NC(=CC1C)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at the boiling temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2N(N=C1Cl)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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